Glycine, N-(ethylsulfinyl)- (9CI)
Description
Glycine, N-(ethylsulfinyl)- (9CI) is a derivative of glycine (C₂H₅NO₂) where the nitrogen atom is substituted with an ethylsulfinyl (-S(O)CH₂CH₃) group. The "9CI" designation refers to the ninth collective index nomenclature system established by the Chemical Abstracts Service (CAS), which standardizes chemical naming conventions for consistency in scientific literature . This system employs numerical ratios and prefixes to describe multicomponent substances, ensuring clarity in structural representation.
Properties
CAS No. |
117383-21-8 |
|---|---|
Molecular Formula |
C4H9NO3S |
Molecular Weight |
151.18 |
IUPAC Name |
2-(ethylsulfinylamino)acetic acid |
InChI |
InChI=1S/C4H9NO3S/c1-2-9(8)5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) |
InChI Key |
BDIWFKVPCCVSGV-UHFFFAOYSA-N |
SMILES |
CCS(=O)NCC(=O)O |
Synonyms |
Glycine, N-(ethylsulfinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethylsulfinyl-Containing Compounds
| Compound Name (9CI) | CAS Number | Molecular Formula | Use Category | Key Structural Features |
|---|---|---|---|---|
| Glycine, N-(ethylsulfinyl)- (9CI) | Not specified | Likely C₄H₉NO₃S* | Not documented | Glycine backbone with N-ethylsulfinyl group |
| Ethiprole | 181587-01-9 | C₁₃H₉Cl₂F₃N₄OS | Insecticide | Pyrazole ring with ethylsulfinyl and nitrile |
| Thicyofen | 116170-30-0 | C₈H₅ClN₂OS₂ | Fungicide | Thiophene ring with ethylsulfinyl and cyano groups |
| Oxydemeton-methyl | 2674-91-1 | C₆H₁₅O₄PS₂ | Insecticide | Organophosphate with ethylsulfinylethyl chain |
Structural and Functional Differences
- Ethiprole : This insecticide features a pyrazole ring substituted with chloro, trifluoromethyl, and nitrile groups alongside the ethylsulfinyl moiety. The pyrazole core enhances its binding affinity to insect GABA receptors, disrupting neurotransmission .
- Thicyofen : As a thiophene-based fungicide, its activity arises from the dicarbonitrile and chloro substituents, which inhibit fungal mitochondrial respiration. The ethylsulfinyl group may modulate solubility or metabolic stability .
- Oxydemeton-methyl: An organophosphate insecticide, its ethylsulfinylethyl chain is linked to a phosphorothioate group. This structure enables acetylcholinesterase inhibition, a common mode of action in neurotoxic pesticides .
In contrast, Glycine, N-(ethylsulfinyl)- (9CI) lacks the aromatic or organophosphate frameworks seen in the above compounds.
Role of the Ethylsulfinyl Group
The ethylsulfinyl group contributes to:
Polarity and Solubility : The sulfoxide (S=O) bond increases hydrophilicity, aiding membrane penetration in pesticidal compounds.
Metabolic Stability : Sulfoxides resist oxidative degradation compared to thioethers, prolonging activity in biological systems.
Target Interaction : In ethiprole and thicyofen, the group may stabilize binding to enzymatic pockets through dipole-dipole interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
